molecular formula C12H11ClN2O2 B13934109 Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate

Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate

Cat. No.: B13934109
M. Wt: 250.68 g/mol
InChI Key: INSRCPTUEXPBAG-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the ethyl ester, chloro, and methyl groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate typically involves the condensation of 2-methyl-3-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoxaline ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as tetrahydrofuran or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.

    Reduction: Formation of 2-methyl-3-aminoquinoxaline derivatives.

    Oxidation: Formation of 2-methyl-6-quinoxalinecarboxylic acid.

Scientific Research Applications

Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.

    Agriculture: Employed in the development of agrochemicals such as herbicides and pesticides.

    Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate can be compared with other quinoxaline derivatives such as:

    Ethyl 2-quinoxalinecarboxylate: Lacks the chloro and methyl groups, resulting in different chemical reactivity and biological activity.

    3-chloro-2-methylquinoxaline:

    6-chloro-2-methylquinoxaline: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 3-chloro-2-methylquinoxaline-6-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)8-4-5-9-10(6-8)15-11(13)7(2)14-9/h4-6H,3H2,1-2H3

InChI Key

INSRCPTUEXPBAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)Cl

Origin of Product

United States

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